An In-depth Technical Guide to the Chemical Properties of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
An In-depth Technical Guide to the Chemical Properties of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, a compound of interest in organic synthesis and potential pharmacological research. This document is structured to deliver not just data, but also actionable insights into its synthesis, characterization, and handling, grounded in established scientific principles.
Compound Identity and Structure
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is an aromatic ketone characterized by the presence of two methoxy-substituted phenyl rings linked by an ethanone bridge with a phenoxy group at the alpha position.
Molecular Structure:
Caption: Molecular structure of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of the title compound is presented in the table below. These properties are essential for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.
| Property | Value | Source |
| CAS Number | 19513-80-5 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₄ | [1][2] |
| Molecular Weight | 272.3 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Boiling Point | 436.5 ± 30.0 °C (Predicted) | [1] |
| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Room temperature, sealed in a dry environment | [1][2] |
Synthesis and Purification
The primary synthetic route to 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is a nucleophilic substitution reaction. The causality behind this choice lies in the well-established reactivity of α-halo ketones with phenoxides, providing a reliable and high-yielding pathway.
Reaction Scheme:
Caption: Synthesis of the target compound via Williamson ether synthesis.
Detailed Experimental Protocol:
This protocol is based on established Williamson ether synthesis methodologies, adapted for the specific reactants. The choice of a non-protic solvent like acetone and a mild base such as potassium carbonate is critical to prevent side reactions and favor the desired SN2 pathway.
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Reactant Preparation: To a solution of 2-methoxyphenol in acetone, add an equimolar amount of a suitable base (e.g., anhydrous potassium carbonate).
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Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Addition of Electrophile: Add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone in acetone dropwise to the reaction mixture.
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Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid. A reported yield for this synthesis is 88%.[3]
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
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¹H NMR (600 MHz, CDCl₃) δ: 8.02 (d, J=12.0 Hz, 2H), 6.94-6.97 (m, 3H), 6.92 (d, J=6.0 Hz, 1H), 6.88-6.95 (m, 5H), 5.04-5.06 (m, 1H), 3.89 (d, J=6 Hz, 6H) ppm.[3]
The distinct signals and their multiplicities correspond to the different aromatic and aliphatic protons, confirming the connectivity of the molecular structure.
Reactivity and Chemical Behavior
The chemical reactivity of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is primarily dictated by the ketone functional group and the α-phenoxy substituent. The presence of α-hydrogens adjacent to the carbonyl group makes them susceptible to enolization under both acidic and basic conditions, opening pathways for various reactions such as aldol condensations and α-halogenation.
The ether linkage, while generally stable, can be cleaved under harsh acidic conditions (e.g., HBr or HI). The aromatic rings can undergo electrophilic substitution reactions, with the methoxy groups acting as activating, ortho-para directing substituents.
Potential Applications and Biological Significance
While specific biological activities for 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone are not extensively documented in publicly available literature, the core structural motifs are present in various biologically active molecules. Compounds containing methoxyphenyl and phenoxy ethanone frameworks have been investigated for a range of pharmacological activities.
For instance, related methoxychalcones have demonstrated antifungal, antibacterial, and antiproliferative effects.[4] Additionally, other derivatives of hydroxyacetophenone have shown potential as antimicrobial agents.[5] The presence of the methoxyphenol moiety is also common in natural compounds with documented antimicrobial and antioxidant properties.[6][7]
Given its structure, 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone could be a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore its bioactivity profile.
Safety and Handling
Based on available data for similar compounds, appropriate safety precautions should be taken when handling 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone.
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Hazard Statements: One supplier indicates the compound is very toxic to aquatic life (H400).[8]
-
Precautionary Statements: It is recommended to avoid release to the environment (P273), collect spillage (P391), and dispose of contents/container in accordance with local regulations (P501).[8]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is a well-defined chemical entity with established synthetic routes and predictable chemical behavior. While its own biological activity remains to be fully elucidated, its structural components suggest potential for further investigation in medicinal chemistry and materials science. This guide provides a solid foundation of its chemical properties to facilitate such future research endeavors.
References
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- Orlo, A., et al. (2021). Compounds with methoxyphenol exhibit antibacterial activity against food spoilage bacteria and possess antioxidant properties. Foods, 10(8), 1807.
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- Al-Sharif, I., Remmal, A., & Aboussekhra, A. (2013).
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- Orlo, A., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807.
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Chemsrc. (n.d.). 1-(2-Hydroxy-5-methoxyphenyl)ethanone. Retrieved from [Link]
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- Patel, K. D., et al. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile. Research Journal of Chemical Sciences, 5(4), 20-25.
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mVOC 4.0. (n.d.). 1-(4-Methoxyphenyl)ethanone. Retrieved from [Link]
- Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives.
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